molecular formula C11H18ClN3O2 B6244596 ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 2408965-17-1

ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No. B6244596
CAS RN: 2408965-17-1
M. Wt: 259.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride (EPPC-HCl) is an organic compound that has become increasingly popular in scientific research due to its unique properties. EPPC-HCl is a highly soluble, low-molecular-weight compound that can be used in a variety of laboratory experiments. It has a wide range of applications, from biochemical and physiological studies to drug delivery and drug development. This article will provide an overview of EPPC-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research, including drug delivery and drug development. It has been used to study the effects of different drugs on cells and tissues, as well as to study the mechanisms of action of various drugs. This compound has also been used in the study of protein-protein interactions, enzyme kinetics, and gene expression. Additionally, it has been used in the study of the biochemical and physiological effects of drugs, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is not fully understood. It is believed to interact with proteins and enzymes, which can lead to changes in the activity of these molecules. It is also believed to interact with receptors, which can lead to changes in the activity of cells. Additionally, this compound has been shown to affect gene expression, which can lead to changes in the activity of genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and receptors, as well as gene expression. Additionally, it has been shown to affect the metabolism of cells, as well as the transport of molecules across cell membranes. It has also been shown to affect the production of hormones and other signaling molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride in lab experiments is its low-molecular-weight and high solubility, which makes it easy to use in a variety of experiments. Additionally, this compound has been shown to have a wide range of effects on cells, proteins, and enzymes, which makes it useful for a variety of research applications. However, this compound is not suitable for use in experiments involving human subjects due to its potential toxicity.

Future Directions

Due to its wide range of applications, ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride has the potential to be used in a variety of future research directions. For example, it could be used to study the mechanism of action of new drugs, as well as the effects of different drugs on cells and tissues. Additionally, it could be used to study the biochemical and physiological effects of different drugs, as well as to develop new drugs. Furthermore, this compound could be used to study the effects of different drugs on gene expression, as well as the effects of drugs on protein-protein interactions and enzyme kinetics. Finally, this compound could be used to study the effects of drugs on the metabolism of cells and the transport of molecules across cell membranes.

Synthesis Methods

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride can be synthesized using a two-step process. The first step involves the reaction of piperidine with ethyl pyrazole-4-carboxylate, which produces ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate. The second step involves the addition of hydrochloric acid to the ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate, which produces this compound. This two-step process yields this compound in a pure and stable form.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride involves the reaction of piperidine, ethyl acetoacetate, hydrazine hydrate, and hydrochloric acid.", "Starting Materials": [ "Piperidine", "Ethyl acetoacetate", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 1-(piperidin-3-yl)but-2-en-1-one.", "Step 2: Ethyl 1-(piperidin-3-yl)but-2-en-1-one is then reacted with hydrazine hydrate to form ethyl 1-(piperidin-3-yl)pyrazole-4-carboxylate.", "Step 3: The resulting product is then treated with hydrochloric acid to form ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride." ] }

CAS RN

2408965-17-1

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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